molecular formula C22H28N4O3S B2381430 Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate CAS No. 898345-26-1

Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2381430
CAS No.: 898345-26-1
M. Wt: 428.55
InChI Key: CZOZWELGKMPWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo-triazole core fused with substituted aromatic and aliphatic moieties. Its structure includes a piperidine ring carboxylated at the 4-position and a 4-ethylphenyl group, contributing to its unique stereoelectronic properties. The compound’s crystallographic characterization likely employs tools like the SHELX system (e.g., SHELXL for refinement and SHELXS for structure solution), which is widely used for small-molecule crystallography due to its robustness and precision .

Properties

IUPAC Name

methyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-ethylphenyl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-4-14-6-8-15(9-7-14)18(25-12-10-16(11-13-25)21(28)29-3)19-20(27)26-22(30-19)23-17(5-2)24-26/h6-9,16,18,27H,4-5,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOZWELGKMPWMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCC(CC4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C21H25N5O5SC_{21}H_{25}N_{5}O_{5}S

It has a molecular weight of approximately 459.52 g/mol. The compound features a thiazole and triazole moiety, which are known for their biological significance.

Target Proteins

The primary targets of this compound include:

  • Activating Transcription Factor 4 (ATF4)
  • Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-kB)

These proteins are crucial in regulating stress responses and inflammatory pathways. The compound interacts with these targets by forming favorable interactions with their active residues, influencing various biochemical pathways, particularly:

  • Endoplasmic Reticulum (ER) Stress Pathway : This pathway is involved in protein folding and quality control, playing a role in cell survival during stress conditions.
  • NF-kB Inflammatory Pathway : This pathway is pivotal in immune response regulation and inflammation.

Neuroprotective Effects

Research indicates that this compound exhibits promising neuroprotective properties. It has been shown to mitigate neuronal damage in various models of neurodegenerative diseases by modulating oxidative stress and inflammatory responses.

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects by inhibiting the NF-kB pathway. This inhibition leads to reduced expression of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound's efficacy can be influenced by several factors:

  • Solubility : Affects absorption and bioavailability.
  • Stability : Influences the compound's shelf life and effectiveness.
  • Molecular Weight : Impacts distribution within biological systems.

Environmental factors such as temperature and pH also play a role in the compound's stability and activity.

Antimicrobial Activity

In studies evaluating antimicrobial properties, derivatives of compounds similar to this compound have shown moderate activity against various pathogens including Staphylococcus aureus and Enterococcus faecalis .

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of related compounds against cancer cell lines have revealed significant activity. For instance:

  • Compounds containing the triazole-thiazole framework exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma HCT-116 and breast cancer T47D cell lines respectively .

Data Summary Table

Biological ActivityFindingsReference
NeuroprotectiveMitigates neuronal damage; reduces oxidative stress
Anti-inflammatoryInhibits NF-kB pathway; reduces cytokine levels
AntimicrobialModerate activity against S. aureus, E. faecalis
CytotoxicityIC50 values: 6.2 μM (HCT116), 43.4 μM (T47D)

Comparison with Similar Compounds

Key Differences :

  • Aromatic Group : The 4-ethylphenyl group in the target compound vs. 3-fluorophenyl in the analog introduces distinct steric and electronic effects. The ethyl group enhances hydrophobicity, while fluorine in the analog may increase electronegativity and metabolic stability.
  • Heterocyclic Backbone: Piperidine (saturated) vs. Piperazine’s additional nitrogen may enhance solubility in acidic environments.
  • Ester Chain : Methyl vs. ethyl esters influence lipophilicity and hydrolysis rates, affecting bioavailability.

Implications of Structural Differences

  • Solubility and Bioavailability : The piperazine ring in the analog may improve aqueous solubility compared to the piperidine variant, though methyl/ethyl ester choices could counterbalance this effect .
  • Electron-Withdrawing Effects : The 3-fluorophenyl group in the analog may enhance resistance to oxidative metabolism compared to the 4-ethylphenyl group.

Crystallographic and Validation Methods

Both compounds’ structures were likely resolved using X-ray crystallography with SHELX software (e.g., SHELXL for refinement and SHELXD for phase solution). Structure validation protocols, as described by Spek (2009), ensure accuracy in bond lengths, angles, and torsional parameters, critical for confirming substituent orientations and stereochemistry .

Q & A

Q. What are the key synthetic routes for Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclocondensation of thioamide derivatives with hydrazine or its analogs .
  • Step 2 : Coupling the thiazolo-triazole moiety with a substituted benzyl group (e.g., 4-ethylphenyl) using nucleophilic substitution or Friedel-Crafts alkylation under acidic conditions .
  • Step 3 : Introduction of the piperidine-4-carboxylate group via reductive amination or Mitsunobu reaction, followed by esterification .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are commonly used .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry, particularly for the piperidine and thiazolo-triazole moieties .
  • IR Spectroscopy : Identification of functional groups (e.g., hydroxyl, ester carbonyl) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Q. What biological activities have been reported for this compound?

  • Antimicrobial Activity : Moderate inhibition against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .
  • Anticancer Potential : IC50_{50} values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, likely through kinase inhibition .
  • Anti-inflammatory Effects : Suppression of COX-2 expression in murine macrophages at 10–50 μM concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Temperature Control : Maintain 60–80°C during cyclocondensation to minimize side reactions .
  • Catalyst Selection : Use Lewis acids (e.g., ZnCl2_2) for Friedel-Crafts alkylation to enhance regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates during coupling reactions .
  • Yield Data : Typical yields range from 45% (initial steps) to 70% (final esterification) after optimization .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for its biological activity?

  • Analog Synthesis : Modify substituents on the phenyl (e.g., replacing ethyl with methoxy) and piperidine (e.g., carboxylate vs. amide) groups .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding and hydrophobic interactions .
  • Bioassay Correlation : Compare IC50_{50} values against structural variations (e.g., 4-ethylphenyl analogs show 2× higher potency than 4-methoxyphenyl derivatives) .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

  • pH Sensitivity : Degrades rapidly in strongly acidic (pH < 3) or basic (pH > 10) conditions, necessitating buffered solutions (pH 6–8) for biological assays .
  • Thermal Stability : Stable at 25°C for 48 hours but decomposes above 80°C; storage at −20°C in inert atmospheres is recommended .

Q. What computational methods are used to predict interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Glide for simulating binding to kinase domains (e.g., EGFR, VEGFR2) .
  • MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .
  • Free Energy Calculations : MM-PBSA to quantify binding affinities (ΔG values typically −8 to −10 kcal/mol) .

Q. How to resolve contradictions in bioactivity data from similar analogs?

  • Meta-Analysis : Compare datasets using standardized assays (e.g., MTT vs. SRB for cytotoxicity) to eliminate methodological variability .
  • Structural Alignment : Overlay analogs in PyMOL to identify conformational differences impacting target binding .
  • Example : Analog 2-ethyl-6-hydroxythiazolo derivatives show conflicting antimicrobial data due to variations in bacterial strain susceptibility .

Q. What are the key considerations for in vivo pharmacological studies?

  • Formulation : Use PEG-400/saline (1:1) for improved solubility (reported solubility: 0.8 mg/mL in aqueous buffers) .
  • Dosing Regimen : Oral bioavailability <20% in rodent models suggests intravenous or intraperitoneal administration for efficacy studies .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .

Q. What are the solubility challenges and formulation strategies for this compound?

  • Challenges : Low aqueous solubility (<1 mg/mL) due to hydrophobic thiazolo-triazole and piperidine groups .
  • Strategies :
    • Co-Solvents : Ethanol (10–20%) or Cremophor EL for in vitro assays .
    • Nanoparticle Encapsulation : PLGA nanoparticles improve bioavailability by 3× in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.